molecular formula C9H6F2O2 B13091643 3-(2,6-Difluorophenyl)-3-oxopropanal

3-(2,6-Difluorophenyl)-3-oxopropanal

Cat. No.: B13091643
M. Wt: 184.14 g/mol
InChI Key: CYHKTPHTNMHECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the Claisen-Schmidt condensation, where 2,6-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-3-oxopropanal involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, it can inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorophenyl)-3-oxopropanal is unique due to its specific combination of a difluorophenyl group and an oxopropanal moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6F2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2

InChI Key

CYHKTPHTNMHECB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CC=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.